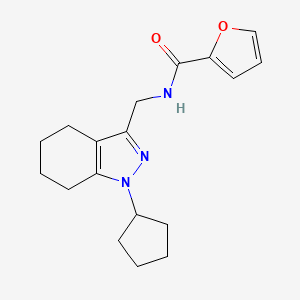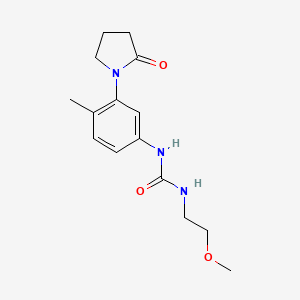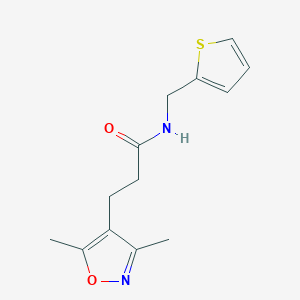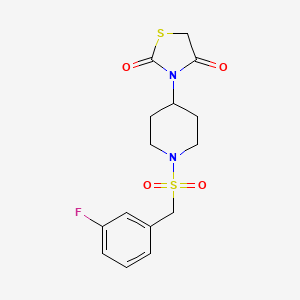
3-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives involves various steps with acceptable reaction procedures and quantitative yields . For instance, a series of thiazolidine-2,4-dione derivatives were synthesized from 5-(benzylidene)thiazolidine-2,4-dione with N N 1-dimethylformamide in diethyl amino .Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives is characterized by 1 H NMR, 13 C NMR, IR, HRMS, and ESI–MS spectra . The successful insertion of the thiazolidine-2,4-dione in the molecule of the final compounds was confirmed by the appearance of a supplementary two C=O stretching bands from the thiazolidine-2,4-dione nucleus, between 1748–1760 cm −1, respectively 1678–1695 cm −1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives are complex and involve multiple steps . For example, the title compounds were developed in multistep synthesis, i.e., firstly Meerwein arylation took place in substituted aniline and formed an intermediate, 5-substituted phenyl-2-furancarboxylic acid, which on reaction with thionyl chloride, 2-cyanoiminoradical-1,3-thiazolidine, and K 2 CO 3 in acetonitrile solution furnished the desired compounds .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
A study involved the synthesis of thiazolidine-2,4-dione derivatives and their evaluation for anticancer activity against the MCF-7 human breast cancer cell line. One compound with a nitro group exhibited significant activity, suggesting the potential of these compounds in cancer treatment (Kumar & Sharma, 2022).
Enantioselective Cycloaddition
Another research presented an efficient route to sulfamidate-fused 2,6-disubstituted piperidin-4-ones, highlighting the versatility of thiazolidine derivatives in synthesizing complex molecular structures with potential pharmaceutical applications (Liu et al., 2013).
Antimicrobial Activity
Thiazolidine-2,4-diones synthesized through Knoevenagel condensation demonstrated significant antibacterial and antifungal activities, particularly against gram-positive bacteria. This study underscores the potential of thiazolidine derivatives as antimicrobial agents (Prakash et al., 2011).
Biological Activity of 5-Aminomethylene Derivatives
The synthesis of substituted 5-(aminomethylene)thiazolidine-2,4-diones explored their biological activities, finding that compounds with pyridine or piperazine moieties exhibited good antibacterial and antifungal properties, without significant cytotoxicity. This study indicates the potential of these derivatives in developing new antimicrobial agents (Mohanty et al., 2015).
Antiproliferative Activity Against Human Cancer Cell Lines
Research on novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives revealed that certain compounds exhibited potent antiproliferative activity against various carcinoma cell lines, suggesting their potential as cancer therapeutic agents (Chandrappa et al., 2008).
Direcciones Futuras
Thiazolidine-2,4-dione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
Piperidine-containing compounds are known to be important synthetic medicinal blocks for drug construction . The mode of action of these compounds can vary widely depending on their specific structure and the targets they interact with.
Biochemical Pathways
Thiazolidine motifs, which this compound contains, are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine and its derivatives .
Result of Action
It is known that thiazolidine motifs show varied biological properties . This suggests that the compound may have multiple effects at the molecular and cellular level.
Action Environment
It is known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties , suggesting that the compound’s action may be influenced by the presence of sulfur in its environment.
Propiedades
IUPAC Name |
3-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O4S2/c16-12-3-1-2-11(8-12)10-24(21,22)17-6-4-13(5-7-17)18-14(19)9-23-15(18)20/h1-3,8,13H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRVVIUBLPSYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2875118.png)
![4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2875119.png)
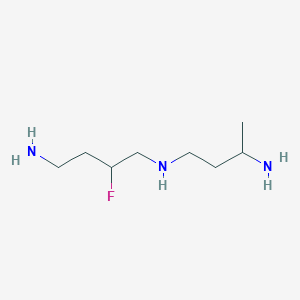
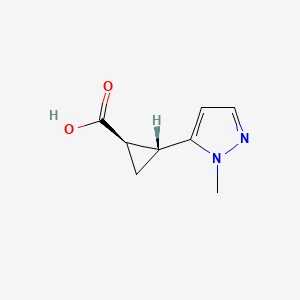
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide](/img/structure/B2875123.png)
![N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide](/img/structure/B2875124.png)

![2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B2875128.png)

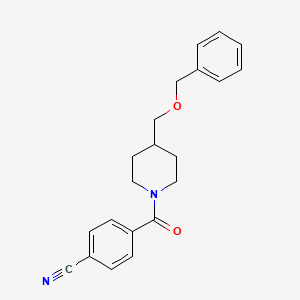
![1-[[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B2875134.png)
